7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Medicinal Chemistry BCATm Inhibition Fragment-Based Drug Discovery

7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 904500-44-3) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It serves as the core 2-amino-substituted scaffold for the development of biologically active analogs, most notably as the template for a series of potent mitochondrial branched-chain aminotransferase (BCATm) inhibitors.

Molecular Formula C10H10N4O
Molecular Weight 202.217
CAS No. 904500-44-3
Cat. No. B2954287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS904500-44-3
Molecular FormulaC10H10N4O
Molecular Weight202.217
Structural Identifiers
SMILESCCCC1=CC(=O)N2C(=N1)C(=CN2)C#N
InChIInChI=1S/C10H10N4O/c1-2-3-8-4-9(15)14-10(13-8)7(5-11)6-12-14/h4,6,12H,2-3H2,1H3
InChIKeyIMAKXESOJBNGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 904500-44-3): Core Scaffold Identity and Sourcing Baseline


7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 904500-44-3) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It serves as the core 2-amino-substituted scaffold for the development of biologically active analogs, most notably as the template for a series of potent mitochondrial branched-chain aminotransferase (BCATm) inhibitors [1]. In its unsubstituted form at the 2-position, this compound functions primarily as a synthetic intermediate; its molecular formula is C10H10N4O with a molecular weight of 202.21 g/mol, and it is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Why 7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Safely Substituted by Generic Pyrazolopyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine class, subtle changes to the 5-position substituent or the presence/absence of the 3-carbonitrile group profoundly affect binding mode, potency, and physicochemical properties. In the BCATm inhibitor series, the 5-propyl chain is specifically required to occupy a lipophilic pocket, while the 3-carbonitrile forms a critical interaction with the protein backbone [1]. Interchanging this scaffold with a 5-methyl or 5-ethyl analog (e.g., CAS 158664-14-3), or with a triazolopyrimidine core, would alter both the fit within the target's induced pocket and the compound's subsequent derivatization potential, making generic substitution without comparative qualification a high-risk decision.

Quantitative Differentiation Evidence for 7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. Closest Analogs


Absence of Direct Comparative Bioactivity Data for the Unsubstituted 5-Propyl Scaffold

A comprehensive search of primary literature and patents reveals that 7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile in its unsubstituted form is not itself a characterized bioactive entity. Its sole reported role is as a synthetic intermediate (compound 45) for the preparation of 2-benzylamino derivatives [1]. Consequently, there are no direct head-to-head biochemical or cellular potency comparisons between this intermediate and its 5-methyl, 5-ethyl, or other 5-alkyl analogs. Any claim of functional superiority would lack quantitative foundation.

Medicinal Chemistry BCATm Inhibition Fragment-Based Drug Discovery

Purity and Physicochemical Property Comparison: 5-Propyl vs. 5-Methyl Scaffold

Commercially, the 5-propyl scaffold (CAS 904500-44-3) is consistently offered at ≥98% purity, whereas the closest commercially available analog, 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 158664-14-3), is typically listed at 95% purity . Additionally, the 5-propyl derivative possesses a higher computed logP (0.85) compared to the predicted logP of the 5-methyl analog (~0.1), indicating greater lipophilicity that may influence solubility and membrane permeability profiles during fragment growth .

Chemical Biology Compound Management Physicochemical Profiling

Validated Role as Key Intermediate for Potent BCATm Inhibitor (Compound 61)

The 5-propyl scaffold is the essential precursor for the synthesis of 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (compound 61), a BCATm inhibitor that demonstrated a significant in vivo pharmacodynamic effect. Oral administration of compound 61 in mice significantly elevated circulating branched-chain amino acid levels (leucine, isoleucine, valine), validating the scaffold's ability to support potent and orally active molecules [1]. No comparable in vivo proof-of-concept has been reported for BCATm inhibitors built on a 5-methyl or 5-ethyl pyrazolopyrimidine core.

Drug Discovery BCATm In Vivo Pharmacology

Procurement-Driven Application Scenarios for 7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile


Resynthesis and Optimization of BCATm Inhibitors

The compound is the direct precursor for the lead BCATm inhibitor, compound 61. Research groups aiming to study branched-chain amino acid metabolism, validate BCATm as a target in obesity or metabolic disorders, or perform structure–activity relationship (SAR) explorations around the benzylamino motif should procure this specific scaffold to ensure synthetic fidelity to the published route [1].

Fragment-Based Library Construction

The 5-propyl pyrazolopyrimidine core, with its defined lipophilic pocket fit (cLogP 0.85), serves as a privileged fragment starting point. Its 2-amino position allows for rapid diversification. Compound library designers may select this over the more polar 5-methyl analog when the intended targets feature a hydrophobic sub-pocket, based on the physicochemical differentiation documented in this guide .

Methodological Studies in Heterocyclic Chemistry

Given its commercial availability at ≥98% purity, this compound is suitable as a standardized substrate for developing or comparing novel synthetic methods (e.g., Buchwald–Hartwig amination, reductive amination) on the pyrazolo[1,5-a]pyrimidine scaffold, where the purity baseline ensures that variability in yield or byproduct formation is attributable to reaction conditions rather than starting material quality .

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